molecular formula C18H15NO4 B13698311 6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid

6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13698311
M. Wt: 309.3 g/mol
InChI Key: MLXXXFVCTDCEKZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 6 and 7, a phenyl group at position 2, and a carboxylic acid group at position 4. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-phenylquinoline-4-carboxylic acid is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its distinct biological activity, making it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

6,7-dimethoxy-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO4/c1-22-16-9-12-13(18(20)21)8-14(11-6-4-3-5-7-11)19-15(12)10-17(16)23-2/h3-10H,1-2H3,(H,20,21)

InChI Key

MLXXXFVCTDCEKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)OC

Origin of Product

United States

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